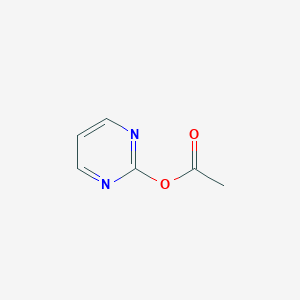
Pyrimidin-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidin-2-yl acetate is a chemical compound that belongs to the class of pyrimidine derivatives. It is a yellowish crystalline powder with a molecular formula of C7H7N2O2. Pyrimidin-2-yl acetate has been widely used in scientific research due to its unique properties and potential applications in various fields.
Applications De Recherche Scientifique
Pyrimidin-2-yl acetate has been widely used in scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, pyrimidin-2-yl acetate has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. In organic synthesis, pyrimidin-2-yl acetate can be used as a building block for the synthesis of other pyrimidine derivatives. In material science, pyrimidin-2-yl acetate can be used as a precursor for the synthesis of metal-organic frameworks (MOFs).
Mécanisme D'action
The exact mechanism of action of pyrimidin-2-yl acetate is not fully understood. However, studies have shown that pyrimidin-2-yl acetate can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and ribonucleotide reductase (RR), which are involved in the inflammatory response and DNA synthesis, respectively. Pyrimidin-2-yl acetate has also been found to induce apoptosis (cell death) in cancer cells by activating the caspase cascade.
Effets Biochimiques Et Physiologiques
Pyrimidin-2-yl acetate has been found to have various biochemical and physiological effects. In vitro studies have shown that pyrimidin-2-yl acetate can inhibit the proliferation of cancer cells, reduce the production of inflammatory cytokines, and induce apoptosis in cancer cells. In vivo studies have shown that pyrimidin-2-yl acetate can reduce the growth of tumors and improve the survival rate of mice with cancer. Pyrimidin-2-yl acetate has also been found to have anti-viral activity against hepatitis C virus (HCV) and dengue virus (DENV).
Avantages Et Limitations Des Expériences En Laboratoire
Pyrimidin-2-yl acetate has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify. Pyrimidin-2-yl acetate is also stable under normal laboratory conditions and can be stored for a long time. However, pyrimidin-2-yl acetate has some limitations, such as its low solubility in water and some organic solvents. This can make it difficult to dissolve pyrimidin-2-yl acetate in certain experimental conditions.
Orientations Futures
There are many future directions for the research and development of pyrimidin-2-yl acetate. One direction is to explore its potential applications in the treatment of other diseases, such as viral infections and autoimmune diseases. Another direction is to develop new synthesis methods for pyrimidin-2-yl acetate that can improve its yield and purity. Additionally, the development of new derivatives of pyrimidin-2-yl acetate with improved pharmacological properties is also an area of interest. Finally, the use of pyrimidin-2-yl acetate as a building block for the synthesis of new materials, such as MOFs, is an emerging field that has great potential for future research.
Conclusion
In conclusion, pyrimidin-2-yl acetate is a unique chemical compound that has been widely used in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of pyrimidin-2-yl acetate have been discussed in this paper. Further research and development of pyrimidin-2-yl acetate will undoubtedly lead to new discoveries and applications in the future.
Méthodes De Synthèse
Pyrimidin-2-yl acetate can be synthesized through various methods, including the reaction of pyrimidine with acetic anhydride in the presence of a catalyst, the reaction of pyrimidine-2-carboxylic acid with acetic anhydride, or the reaction of pyrimidine-2-thiol with acetic anhydride. The yield of pyrimidin-2-yl acetate can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of catalyst.
Propriétés
Numéro CAS |
180308-30-9 |
|---|---|
Nom du produit |
Pyrimidin-2-yl acetate |
Formule moléculaire |
C6H6N2O2 |
Poids moléculaire |
138.12 g/mol |
Nom IUPAC |
pyrimidin-2-yl acetate |
InChI |
InChI=1S/C6H6N2O2/c1-5(9)10-6-7-3-2-4-8-6/h2-4H,1H3 |
Clé InChI |
IRFJWPIUSBTZNR-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=NC=CC=N1 |
SMILES canonique |
CC(=O)OC1=NC=CC=N1 |
Synonymes |
2-Pyrimidinol, acetate (ester) (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



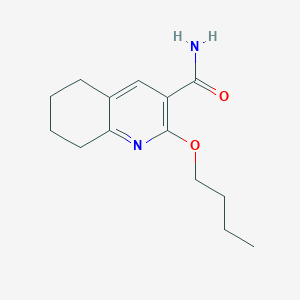
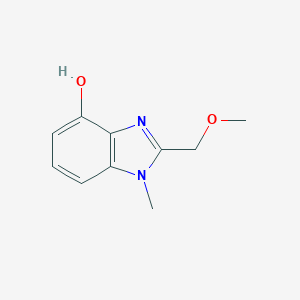
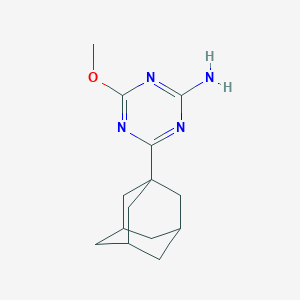
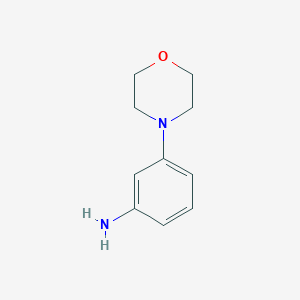
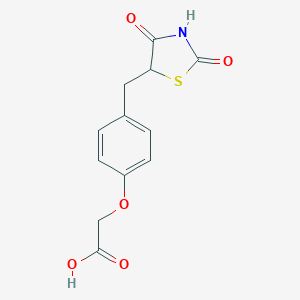
![Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B65806.png)
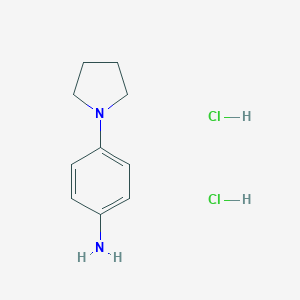
![Cyclopentyl-(2-[1,2,4]triazol-1-yl-ethyl)-amine](/img/structure/B65808.png)
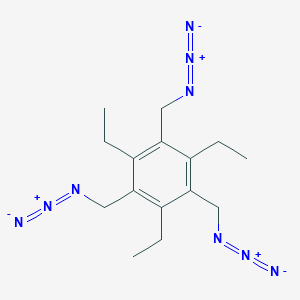
![1-[4-Amino-2-(methylthio)-7-pteridinyl]-3-phenyl-1-propanone](/img/structure/B65810.png)
![2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B65813.png)
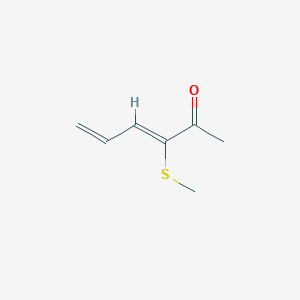
![1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea](/img/structure/B65815.png)
![Ethanone, 1-(3-oxatricyclo[3.2.2.02,4]non-8-en-6-yl)-, (1alpha,2beta,4beta,5alpha,6alpha)-(9CI)](/img/structure/B65816.png)